molecular formula C5H9NO4 B2362460 Methyl 2-(methoxy(methyl)amino)-2-oxoacetate CAS No. 139507-50-9

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

Cat. No.: B2362460
CAS No.: 139507-50-9
M. Wt: 147.13
InChI Key: FLTWFOPZNISMAH-UHFFFAOYSA-N
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Description

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a methylamino group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxy(methyl)amino)-2-oxoacetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-oxoacetate with methoxy(methyl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as acid or base catalysts can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxy(methyl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methoxyamino)-2-oxoacetate
  • Methyl 2-(methylamino)-2-oxoacetate
  • Ethyl 2-(methoxy(methyl)amino)-2-oxoacetate

Uniqueness

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-[methoxy(methyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWFOPZNISMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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